N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Description
N-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with ethyl and fluorine groups at positions 6 and 5, respectively. The pyrrolidine ring is linked to the pyrimidin-4-yl moiety, while the sulfonamide group is N-methylated.
Properties
IUPAC Name |
N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O2S/c1-4-10-11(13)12(15-8-14-10)17-6-5-9(7-17)16(2)20(3,18)19/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJIYYNLBQXOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(C2)N(C)S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The ethyl and fluorine substituents are introduced through specific halogenation and alkylation reactions. The pyrrolidine ring is then synthesized and attached to the pyrimidine ring through a series of nucleophilic substitution reactions. Finally, the methanesulfonamide group is introduced via sulfonylation reactions using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit kinase activity, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Differences :
- Pyrimidine Substitution: The analog features a 4-cyano group on a pyrimidin-2-yl ring, contrasting with the 6-ethyl-5-fluoro substitution on the pyrimidin-4-yl ring in the target compound.
- Positional Isomerism : The pyrimidine ring in the analog is attached to the pyrrolidine nitrogen at position 2, whereas the target compound links at position 3.
Commercial Availability :
- Sold by Life Chemicals in quantities ranging from 1 mg to 20 µmol, with prices increasing linearly (e.g., 1 mg = $81.0; 20 µmol = $118.5) .
- No comparable commercial data exists for the target compound, suggesting it may be a novel or less-studied entity.
Structural Analog: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides
Key Differences :
- Core Heterocycle : This compound incorporates a morpholine-substituted pyrimidine with a bromo group at position 5 and a sulfanyl linkage, diverging significantly from the target compound’s ethyl-fluoro-pyrrolidine architecture.
- Sulfonamide Attachment : The sulfonamide group is part of a trimethylbenzenesulfonamide moiety rather than a simple N-methylmethanesulfonamide.
Functional Analog: 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide
Key Differences :
- Scaffold Variation : This compound replaces the pyrrolidine-pyrimidine system with a furo[2,3-b]pyridine core, coupled to a cyclopropane-containing carbamoyl group.
- Synthetic Methodology : The synthesis involves coupling a benzoic acid derivative with 1-(pyrimidin-2-yl)cyclopropanamine using HATU-like reagents (e.g., 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V)) . Such methods may inspire analogous routes for the target compound.
Comparative Data Table
Research Implications and Limitations
- Substituent Effects: The 6-ethyl-5-fluoro groups in the target compound may enhance lipophilicity and metabolic stability compared to the 4-cyano analog, which could influence bioavailability .
- Positional Isomerism : The pyrimidine attachment position (2 vs. 4) may alter binding affinity in biological targets, though experimental validation is needed.
- Evidence Gaps: No direct pharmacological or biochemical data for the target compound are available in the provided evidence, necessitating further experimental studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
